2-methylpropyl N-hydroxycarbamate
Overview
Description
2-Methylpropyl N-hydroxycarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a hydroxy group attached to the nitrogen atom of the carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpropyl N-hydroxycarbamate can be achieved through the reaction of 2-methylpropyl chloroformate with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ether, with the temperature maintained between 5°C and 10°C to ensure controlled addition and reaction .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. Continuous flow processes are often employed to enhance efficiency and yield. The use of organocatalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropyl N-hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products: The major products formed from these reactions include various carbamate derivatives, amines, and oxides .
Scientific Research Applications
2-Methylpropyl N-hydroxycarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methylpropyl N-hydroxycarbamate involves its interaction with specific molecular targets. The hydroxy group on the nitrogen atom allows it to form hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or activate certain biological pathways, leading to its observed effects .
Comparison with Similar Compounds
- Phenyl N-hydroxycarbamate
- N-methyl N-hydroxycarbamate
- N-phenyl N-hydroxycarbamate
Comparison: 2-Methylpropyl N-hydroxycarbamate is unique due to the presence of the 2-methylpropyl group, which influences its chemical reactivity and biological activity. Compared to phenyl N-hydroxycarbamate, it has different steric and electronic properties, leading to variations in its reactivity and applications .
Properties
IUPAC Name |
2-methylpropyl N-hydroxycarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-4(2)3-9-5(7)6-8/h4,8H,3H2,1-2H3,(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJIAVPHDOKGHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209755 | |
Record name | Carbamic acid, hydroxy-, isobutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6092-71-3 | |
Record name | Carbamic acid, hydroxy-, isobutyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006092713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, hydroxy-, isobutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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